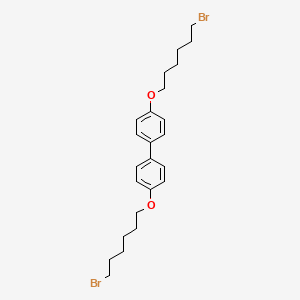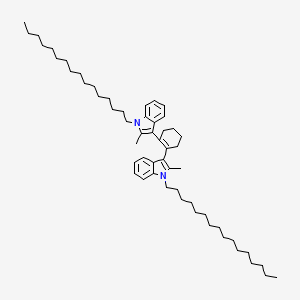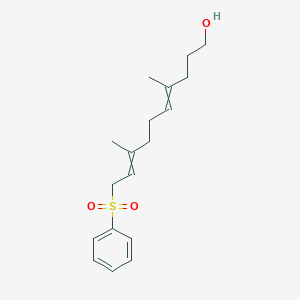
3-Amino-N,N-dimethyl-5-(propan-2-yl)thiophene-2-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-N,N-dimethyl-5-(propan-2-yl)thiophene-2-carbothioamide is a thiophene derivative, which is a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N,N-dimethyl-5-(propan-2-yl)thiophene-2-carbothioamide typically involves the condensation reaction of appropriate starting materials. One common method involves the reaction of 3-amino-5-(propan-2-yl)thiophene-2-carboxylic acid with N,N-dimethylthiocarbamoyl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale synthesis using similar condensation reactions. The process may include additional steps such as solvent extraction, distillation, and crystallization to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Amino-N,N-dimethyl-5-(propan-2-yl)thiophene-2-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol or a thioether using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: N-alkylated or N-acylated derivatives.
Scientific Research Applications
3-Amino-N,N-dimethyl-5-(propan-2-yl)thiophene-2-carbothioamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Amino-N,N-dimethyl-5-(propan-2-yl)thiophene-2-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-(propan-2-yl)thiophene-2-carboxamide: Similar structure but lacks the N,N-dimethyl group.
3-Amino-N,N-dimethylthiophene-2-carbothioamide: Similar structure but lacks the propan-2-yl group.
5-(Propan-2-yl)thiophene-2-carbothioamide: Similar structure but lacks the amino group.
Uniqueness
3-Amino-N,N-dimethyl-5-(propan-2-yl)thiophene-2-carbothioamide is unique due to the presence of both the amino and N,N-dimethyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups may enhance its potential as a versatile building block for the synthesis of novel compounds with diverse applications .
Properties
CAS No. |
189895-58-7 |
|---|---|
Molecular Formula |
C10H16N2S2 |
Molecular Weight |
228.4 g/mol |
IUPAC Name |
3-amino-N,N-dimethyl-5-propan-2-ylthiophene-2-carbothioamide |
InChI |
InChI=1S/C10H16N2S2/c1-6(2)8-5-7(11)9(14-8)10(13)12(3)4/h5-6H,11H2,1-4H3 |
InChI Key |
UUSHYNBXOITVBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(S1)C(=S)N(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzene, 1,3-bis[(10-bromodecyl)oxy]-](/img/structure/B15164262.png)
![[(9-Ethenyl-9H-carbazol-3-yl)methylidene]propanedinitrile](/img/structure/B15164268.png)



![4-Oxo-4-[(2,6,11,15-tetramethylhexadeca-2,6,10,14-tetraen-8-YL)oxy]butanoate](/img/structure/B15164287.png)

![O-{1-[4-(Trifluoromethyl)phenyl]ethyl}hydroxylamine](/img/structure/B15164295.png)


![(E)-1-{2,4-Bis[(2-ethenylphenyl)methoxy]phenyl}-2-(4-nitrophenyl)diazene](/img/structure/B15164313.png)
![Bis[bis(2-chloroethyl)amino]phosphinic Acid](/img/structure/B15164329.png)

